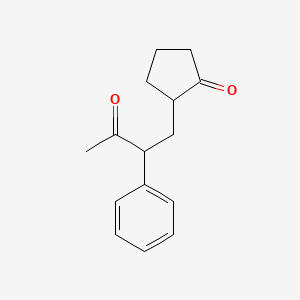
Methyl(1-methyl-1H-pyrrol-2-yl)diphenylphosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(1-methyl-1H-pyrrol-2-yl)diphenylphosphanium iodide is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
The synthesis of Methyl(1-methyl-1H-pyrrol-2-yl)diphenylphosphanium iodide typically involves the reaction of diphenylphosphine with 1-methyl-1H-pyrrole in the presence of methyl iodide. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Methyl(1-methyl-1H-pyrrol-2-yl)diphenylphosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphonium ion back to the corresponding phosphine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles such as halides, cyanides, or thiolates.
Common reagents and conditions used in these reactions include organic solvents, mild to moderate temperatures, and specific catalysts or reagents depending on the desired transformation. The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts.
Applications De Recherche Scientifique
Methyl(1-methyl-1H-pyrrol-2-yl)diphenylphosphanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the preparation of phosphine ligands for catalysis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl(1-methyl-1H-pyrrol-2-yl)diphenylphosphanium iodide involves its interaction with molecular targets such as enzymes, proteins, and nucleic acids. The phosphonium ion can form strong bonds with these targets, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Methyl(1-methyl-1H-pyrrol-2-yl)diphenylphosphanium iodide can be compared with other similar compounds such as:
Triphenylphosphine: A widely used phosphine ligand in catalysis, but lacks the pyrrole moiety.
Tetraphenylphosphonium iodide: Similar in structure but with four phenyl groups instead of the pyrrole and methyl groups.
Methyl(1-methyl-1H-pyrrol-2-yl)phosphine oxide: An oxidized form of the compound with different reactivity and applications.
The uniqueness of this compound lies in its combination of the pyrrole ring and the phosphonium ion, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
53780-70-4 |
|---|---|
Formule moléculaire |
C18H19INP |
Poids moléculaire |
407.2 g/mol |
Nom IUPAC |
methyl-(1-methylpyrrol-2-yl)-diphenylphosphanium;iodide |
InChI |
InChI=1S/C18H19NP.HI/c1-19-15-9-14-18(19)20(2,16-10-5-3-6-11-16)17-12-7-4-8-13-17;/h3-15H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
RUMZHRSAEUIFMV-UHFFFAOYSA-M |
SMILES canonique |
CN1C=CC=C1[P+](C)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)
![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)

![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)

![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)

![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)


